Sulfachloropyrazine-d4
Description
Sulfachloropyrazine-d4 is a deuterated analog of Sulfachloropyrazine (CAS: 102-65-8), a sulfonamide derivative with antimicrobial and anticoccidial properties. The deuterium substitution occurs at four hydrogen positions, enhancing its utility as an internal standard in analytical methods such as LC-MS for pharmacokinetic studies . Its sodium salt form, Sulfachloropyrazine sodium, is widely used in veterinary medicine to treat poultry diseases, targeting Gram-positive and Gram-negative bacteria and protozoal infections .
Properties
Molecular Formula |
C₁₀H₅D₄ClN₄O₂S |
|---|---|
Molecular Weight |
288.75 |
Synonyms |
4-Amino-N-(6-chloropyrazinyl)benzenesulfonamide-d4; 4-Amino-N-(6-chloro-2-pyrazinyl)benzenesulfonamide-d4; N1-(6-Chloropyrazinyl)sulfanilamide Monosodium Salt Monohydrate; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Sulfachloropyrazine-d4 retains the core structure of its non-deuterated parent, featuring a pyrazine ring substituted with chlorine and a sulfonamide group. Key structural analogs include:
| Compound | CAS Number | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| This compound | 1795037-54-5 | C10H5D4ClN4O2S | Deuterium substitution at four positions |
| Sulfachloropyrazine | 102-65-8 | C10H9ClN4O2S | Non-deuterated parent compound |
| Sulfadiazine | 68-35-8 | C10H10N4O2S | Pyrimidine ring instead of pyrazine |
| Sulfadimethoxine | 122-11-2 | C12H14N4O4S | Methoxy groups at positions 2 and 6 |
| Sulfaguanidine | 57-67-0 | C7H10N4O2S | Guanidine moiety instead of pyrazine |
Pharmacological Activity
- Antimicrobial Spectrum : this compound shares the broad-spectrum activity of its parent compound, targeting Eimeria spp. (poultry coccidiosis) and bacteria like E. coli and Staphylococcus spp. Sulfadiazine, in contrast, is more effective against Toxoplasma gondii and urinary tract infections .
- Mechanism of Action: All sulfonamides inhibit dihydropteroate synthase (DHPS), blocking folate synthesis.
Pharmacokinetic Properties
Deuteration typically reduces metabolic degradation by slowing cytochrome P450-mediated oxidation. This compound exhibits a longer half-life compared to Sulfachloropyrazine, improving its reliability as an analytical standard. Sulfadimethoxine, with its methoxy groups, has prolonged tissue retention, making it suitable for long-acting treatments .
Industrial and Regulatory Considerations
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